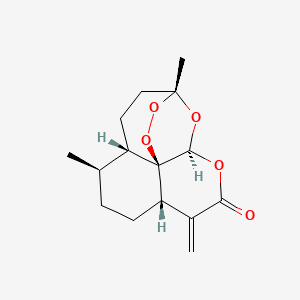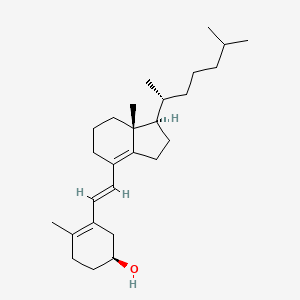![molecular formula C7H8N4O3S B8079509 Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B8079509.png)
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound with a unique structure that includes a thiazole ring, an imino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the thiazole intermediate with an appropriate amine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Scientific Research Applications
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]propanoate: Similar structure with a propanoate ester instead of an acetate ester.
Ethyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]butanoate: Similar structure with a butanoate ester instead of an acetate ester.
Uniqueness
Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is unique due to its specific ester group, which influences its reactivity, solubility, and biological activity. The presence of the methyl ester makes it more lipophilic compared to its analogs, potentially enhancing its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl (2E)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-14-4(12)2-3-5(13)10-7(15-3)11-6(8)9/h2H,1H3,(H4,8,9,10,11,13)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHHFZZDHNOSN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N=C(S1)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8079431.png)
![8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8079448.png)
![4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8079455.png)
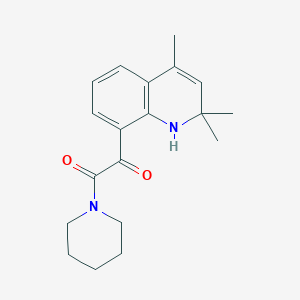
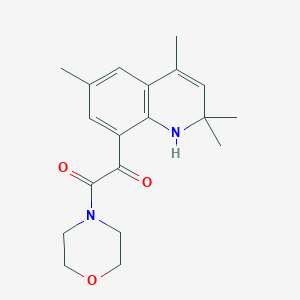
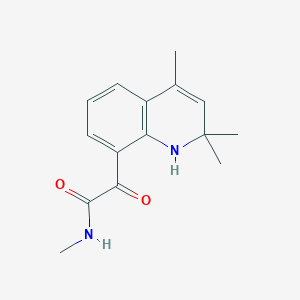
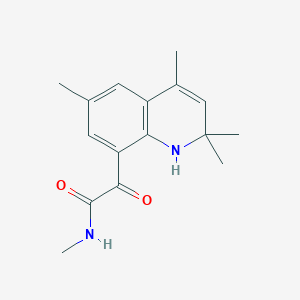
![(1Z)-1-(Ethoxymethylene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B8079489.png)
![8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B8079499.png)
![methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B8079505.png)
![Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8079512.png)
![7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8079520.png)
